REACTION_SMILES
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[CH3:1][S:2](=[O:3])(=[O:4])[c:5]1[cH:6][cH:7][c:8]([C:15](=[O:16])[O:17][CH2:18][CH3:19])[c:9]([C:11]([F:12])([F:13])[F:14])[n:10]1.[CH3:41][N:42]([CH3:43])[CH:44]=[O:45].[K:20][C:21]#[N:22].[O:23]1[CH2:24][CH2:25][O:26][CH2:27][CH2:28][O:29][CH2:30][CH2:31][O:32][CH2:33][CH2:34][O:35][CH2:36][CH2:37][O:38][CH2:39][CH2:40]1>>[c:5]1([C:21]#[N:22])[cH:6][cH:7][c:8]([C:15](=[O:16])[O:17][CH2:18][CH3:19])[c:9]([C:11]([F:12])([F:13])[F:14])[n:10]1
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Name
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CCOC(=O)c1ccc(S(C)(=O)=O)nc1C(F)(F)F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ccc(S(C)(=O)=O)nc1C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[K]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCOCCOCCOCCOCCO1
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Name
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Type
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product
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Smiles
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CCOC(=O)c1ccc(C#N)nc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |